molecular formula C16H18N2O3 B13058929 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine

Cat. No.: B13058929
M. Wt: 286.33 g/mol
InChI Key: DVVNPMOMGFZSMF-WYMLVPIESA-N
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Description

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a morpholine ring attached to a cyclopentene ring, which is further substituted with a nitrophenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine typically involves the condensation of 4-nitrobenzaldehyde with cyclopent-1-en-1-ylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrophenyl group may play a crucial role in its activity by participating in electron transfer reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine

InChI

InChI=1S/C16H18N2O3/c19-18(20)15-6-4-13(5-7-15)12-14-2-1-3-16(14)17-8-10-21-11-9-17/h3-7,12H,1-2,8-11H2/b14-12+

InChI Key

DVVNPMOMGFZSMF-WYMLVPIESA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=C1)N3CCOCC3

Origin of Product

United States

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